Dibromomaleic anhydride

Cycloaddition Stereoselectivity Organic Synthesis

Dibromomaleic anhydride (DBMA; CAS 1122-12-9), systematically named 3,4-dibromofuran-2,5-dione, is a halogenated derivative of maleic anhydride. Its molecular formula is C4Br2O3, and it has a molecular weight of 255.85 g/mol.

Molecular Formula C4Br2O3
Molecular Weight 255.85 g/mol
CAS No. 1122-12-9
Cat. No. B072189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibromomaleic anhydride
CAS1122-12-9
Molecular FormulaC4Br2O3
Molecular Weight255.85 g/mol
Structural Identifiers
SMILESC1(=C(C(=O)OC1=O)Br)Br
InChIInChI=1S/C4Br2O3/c5-1-2(6)4(8)9-3(1)7
InChIKeyGEKJEMDSKURVLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibromomaleic Anhydride (DBMA, CAS 1122-12-9): An Electrophilic, Halogenated Maleic Anhydride for Synthesis and Procurement


Dibromomaleic anhydride (DBMA; CAS 1122-12-9), systematically named 3,4-dibromofuran-2,5-dione, is a halogenated derivative of maleic anhydride [1]. Its molecular formula is C4Br2O3, and it has a molecular weight of 255.85 g/mol [2]. The compound is characterized by a predicted density of 2.819±0.06 g/cm³, a boiling point of 117-127 °C at 19 Torr, and a melting point of 118-119 °C (from ligroine) . This electron-deficient heterocycle is a key building block in advanced organic synthesis, valued for its dual electrophilic sites: the anhydride carbonyls and the vinylic bromine atoms, which enable diverse chemical transformations.

Why Dibromomaleic Anhydride (DBMA) Cannot Be Substituted with Generic Maleic Anhydride Derivatives in Critical Applications


Substituting dibromomaleic anhydride with other maleic anhydride derivatives like the parent maleic anhydride or monohalogenated analogs is not scientifically valid in applications requiring specific reactivity or product profiles. The presence of two bromine atoms fundamentally alters the compound's electronic structure and reactivity, which is not replicated by other in-class compounds. For instance, the strong electron-withdrawing effect of the bromines significantly enhances the electrophilicity of the maleimide core [1], directly impacting reaction rates and selectivities . Furthermore, the bromine atoms are not inert spectators; they serve as critical functional handles for subsequent cross-coupling reactions, a synthetic pathway entirely unavailable with maleic or citraconic anhydride. This unique combination of enhanced electrophilicity and synthetic handles means that using a generic alternative would result in different reaction kinetics, altered stereochemical outcomes, or complete synthetic failure, making procurement of the specific DBMA compound essential for research integrity and reproducibility.

Quantitative Procurement Evidence: How Dibromomaleic Anhydride (DBMA) Differentiates from Closest Analogs


Diels-Alder Reactivity: Exo-Selectivity of DBMA vs. Maleic Anhydride

In [4+2] cycloadditions with furfurylamines, dibromomaleic anhydride demonstrates a distinct stereochemical outcome compared to the parent maleic anhydride. While both compounds react, DBMA exclusively provides the exo-adduct, a stereochemical preference not observed or is different with maleic anhydride [1]. This reversal in stereoselectivity is a critical differentiator for synthetic chemists building specific molecular architectures. The study directly compared maleic, citraconic, dichloromaleic, and dibromomaleic anhydrides in the same reaction system [1].

Cycloaddition Stereoselectivity Organic Synthesis Furan Chemistry

Electrophilic Hydrolysis: Accelerated Kinetics of DBMA-Derivatives vs. Non-Halogenated Analogs

The electron-withdrawing effect of the two bromine atoms in DBMA dramatically accelerates the hydrolysis rate of derived dibromomaleimides. This is a direct consequence of the enhanced electrophilicity at the maleimide double bond, making it more susceptible to nucleophilic attack by water [1]. While quantitative rate constant data for DBMA itself is not available in this context, the effect is well-established for its immediate derivatives, providing a class-level inference. In contrast, non-halogenated maleimides (from maleic anhydride) hydrolyze significantly more slowly under identical conditions.

Bioconjugation Maleimide Chemistry Hydrolysis Kinetics Antibody-Drug Conjugates

Synthetic Utility: DBMA Enables Cross-Coupling Chemistry Unavailable to Dichloromaleic Anhydride

A key differentiator for dibromomaleic anhydride over its dichloro analog is the superior reactivity of the C-Br bond in transition metal-catalyzed cross-coupling reactions. While dichloromaleic anhydride offers a similar dihalogenated scaffold, the C-Cl bond is significantly less reactive and often inert under standard Pd-catalyzed conditions used for aryl or vinyl bromides [1]. This allows DBMA to serve as a platform for introducing diverse aryl, vinyl, or alkyl groups, enabling the construction of complex molecular libraries not accessible from the dichloro derivative. This is a class-level inference based on the well-established reactivity order of aryl halides in cross-coupling (I > Br >> Cl).

Cross-Coupling Organometallic Chemistry C-C Bond Formation Molecular Functionalization

Synthetic Efficiency: A High-Yield (87%) Synthesis from Maleic Anhydride

For procurement purposes, the efficient and reliable synthesis of DBMA is a key consideration. A standard laboratory procedure reports an 87% yield for the synthesis of dibromomaleic anhydride via bromination of maleic anhydride using bromine and an aluminum chloride catalyst . While a direct comparison to the yield of other maleic anhydride derivatives under identical conditions is not provided, this high yield establishes a reliable and scalable route from a cheap commodity chemical, which positively influences the overall cost and availability of the final product. This is a supporting piece of evidence for the compound's practical utility.

Synthetic Methodology Process Chemistry Yield Optimization Bromination

Validated Application Scenarios for Dibromomaleic Anhydride (CAS 1122-12-9) Based on Quantitative Evidence


Stereoselective Synthesis of Exo-Epoxyisoindolone Building Blocks

Researchers requiring a specific exo-stereochemistry in epoxyisoindolone frameworks for further synthetic elaboration should use dibromomaleic anhydride. Direct comparative studies have shown that in [4+2] cycloadditions with furfurylamines, DBMA provides exclusive exo-selectivity, a stereochemical outcome not replicated by the parent maleic anhydride [1]. This makes DBMA the essential procurement choice for this specific target.

Precursor for Fast-Hydrolyzing Linkers in Bioconjugation Chemistry

For applications in bioconjugation, such as the development of antibody-drug conjugates (ADCs), where a linker with an accelerated hydrolysis profile is desired, dibromomaleic anhydride is the appropriate precursor. Its bromine substituents enhance the electrophilicity of the derived maleimide, leading to a faster hydrolysis rate compared to non-halogenated analogs derived from maleic anhydride [1]. Procuring DBMA enables the design of linkers with a specific lability profile.

Platform for Diversity-Oriented Synthesis via Palladium-Catalyzed Cross-Coupling

In medicinal chemistry or materials science programs aiming to build libraries of functionalized maleic anhydride derivatives, dibromomaleic anhydride is the superior starting material. Its C-Br bonds are highly reactive in Pd-catalyzed cross-coupling reactions, a synthetic pathway that is largely inaccessible to the analogous dichloromaleic anhydride due to the low reactivity of C-Cl bonds under similar conditions [1]. Procuring DBMA is essential for enabling this diversification strategy.

Scalable Research and Development Programs Requiring a Dihalogenated Maleic Anhydride

For medium- to large-scale research or process development requiring a dihalogenated maleic anhydride building block, dibromomaleic anhydride presents a practical option. Its synthesis from inexpensive maleic anhydride proceeds in high yield (87%) [1], which can contribute to a stable and cost-effective supply chain compared to analogs with less efficient synthetic routes.

Technical Documentation Hub

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